
1-(Dimethylamino)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)pentan-3-one is an organic compound with the molecular formula C7H15NO It is a ketone with a dimethylamino group attached to the third carbon of a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)pentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under specific conditions. Another method includes the use of Grignard reagents, where 3-bromoanisole reacts with 1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction environments to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylamino)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)pentan-3-one involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors and can inhibit the reuptake of neurotransmitters such as norepinephrine. This dual mode of action makes it a compound of interest for studying pain management and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Dipentylone: A synthetic cathinone with stimulant effects, similar in structure but with different pharmacological properties.
Dimethylpentylone: Another synthetic cathinone, known for its stimulant effects and potential for abuse.
Uniqueness: 1-(Dimethylamino)pentan-3-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in research and industrial applications sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
22104-65-0 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
1-(dimethylamino)pentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)5-6-8(2)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ZXGZUSVWBJGJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


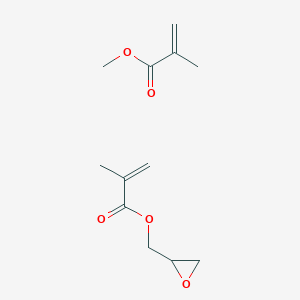
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)
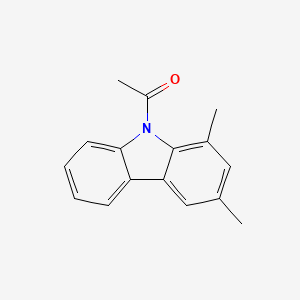
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
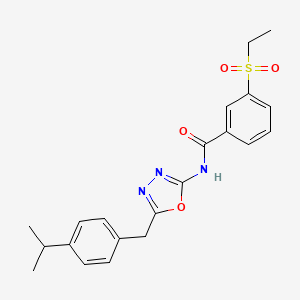
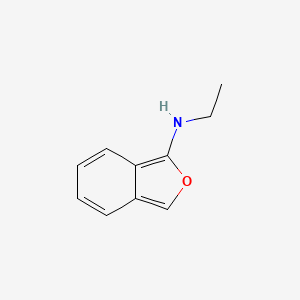

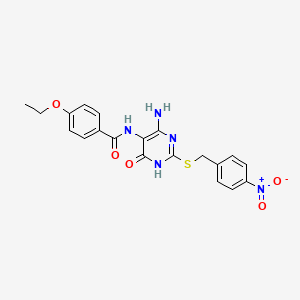
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)

